2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine
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Overview
Description
2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is an organic compound with the molecular formula C13H10F3NO It is a derivative of pyridine, featuring a methoxy group at the 2-position and a trifluoromethyl-substituted phenyl group at the 5-position
Mechanism of Action
- The primary target of TFMP is the calcitonin gene-related peptide (CGRP) receptor . CGRP is a neurotransmitter involved in pain signaling, and its receptor is found in meningeal blood vessels and dura. TFMP acts as a CGRP receptor antagonist , blocking the interaction between CGRP and its receptor .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and 4-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-methoxypyridine and 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst, such as a Lewis acid.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyridine derivative.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-formyl-5-[4-(trifluoromethyl)phenyl]pyridine, while reduction may produce this compound-3-amine.
Scientific Research Applications
2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: This compound features an aniline group instead of a pyridine ring.
2-Methoxy-5-(trifluoromethyl)benzaldehyde: This compound has an aldehyde group instead of a pyridine ring.
Uniqueness
2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is unique due to the combination of its methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-5-[4-(trifluoromethyl)phenyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-18-12-7-4-10(8-17-12)9-2-5-11(6-3-9)13(14,15)16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGVMPXCMVSOFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742696 |
Source
|
Record name | 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261467-29-1 |
Source
|
Record name | 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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